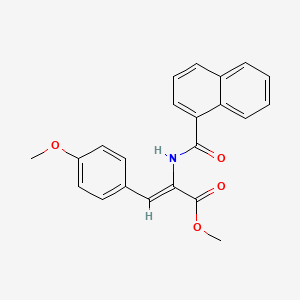![molecular formula C20H24N2O3S B4853014 N-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4853014.png)
N-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide analogs involves multiple steps, including reactions with various substituted anilines, chlorobutanoyl chloride, and electrophiles to produce biologically active compounds. One method described involves reacting substituted anilines with 4-chlorobutanoyl chloride in an aqueous basic medium, followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium (Raza et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including 1H- and 13C-NMR spectroscopy , and X-ray crystallography . These studies reveal detailed insights into the molecular configurations, including the protonation sites and the supramolecular motifs formed by these compounds (Jimeno et al., 2003).
Chemical Reactions and Properties
The chemical reactions involving N-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide derivatives typically involve the substitution at the nitrogen atom with different electrophiles, demonstrating their reactivity and potential for further functionalization. These reactions are crucial for modifying the compound's biological activity and physicochemical properties (Khalid et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are significant for their application in various fields. The crystal structure analysis provides insights into the stability and solid-state properties of these compounds (Kulai & Mallet-Ladeira, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, biological activity, and the ability to undergo various chemical transformations, are central to understanding the compound's applications. The inhibitory potential of butanamides against tyrosinase and their cytotoxicity profiles offer valuable information on their chemical properties and potential therapeutic uses (Raza et al., 2019).
Orientations Futures
The future directions for the study of “N-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide” and similar compounds could involve further investigation into their synthesis, metabolic pathways, and pharmacological applications. Additionally, more research is needed to understand their safety and hazards, especially considering their high potential for producing addiction and severe adverse effects .
Propriétés
IUPAC Name |
N-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-18-7-3-1-4-8-18)14-11-17-9-12-19(13-10-17)26(24,25)22-15-5-2-6-16-22/h1,3-4,7-10,12-13H,2,5-6,11,14-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVAKZSVTZUJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-1,3-benzodioxol-5-yl-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4852946.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4852962.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B4852964.png)
![5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B4852965.png)

![2-{1-isopropyl-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4852980.png)
![4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4852988.png)
![5-(3-bromo-4-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4852994.png)
![1-(2-fluorobenzoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B4853001.png)
![N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B4853008.png)
![1-(3-methylbutyl)-3-(2-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4853027.png)
![N-benzyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853047.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1-naphthyloxy)ethyl]thiourea](/img/structure/B4853052.png)